3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-methoxy-4,6-dichloropyrimidine with sodium methanethiolate to introduce the methylthio groups at positions 4 and 6 . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is primarily related to its ability to interact with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylthio-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but lacks the methoxy group.
3-methoxy-4,6-dichloropyrimidine: Precursor in the synthesis of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Uniqueness
This compound is unique due to the presence of both methoxy and methylthio groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-methoxy-4,6-bis(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS2/c1-13-6-4-5(11-12-6)9-8(15-3)10-7(4)14-2/h1-3H3,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJDXODIQZZKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C(=NC(=N2)SC)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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